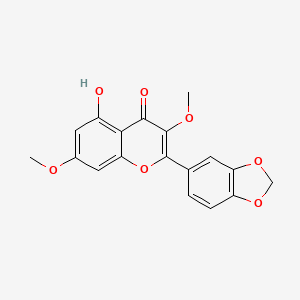
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Cyanobenzoyl Group: This step may involve the reaction of the benzamide intermediate with 4-cyanobenzoyl chloride in the presence of a base.
Addition of the Phenylmethoxy Group: The final step could involve the reaction of the intermediate with phenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Generally, benzamides can interact with enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl and phenylmethoxy groups may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
N-(4-cyanobenzoyl)benzamide: A related compound with similar functional groups.
N-(phenylmethoxy)benzamide: Another related compound with a phenylmethoxy group.
Uniqueness
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
220168-52-5 |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[benzoyl(phenylmethoxy)amino] 4-cyanobenzoate |
InChI |
InChI=1S/C22H16N2O4/c23-15-17-11-13-20(14-12-17)22(26)28-24(21(25)19-9-5-2-6-10-19)27-16-18-7-3-1-4-8-18/h1-14H,16H2 |
InChI-Schlüssel |
RUXLDXUQVZKWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






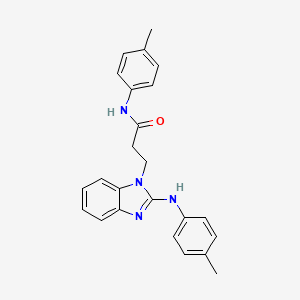
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
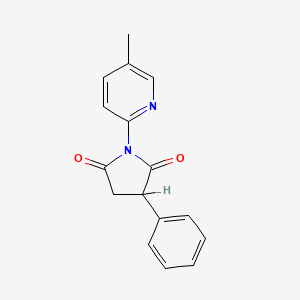
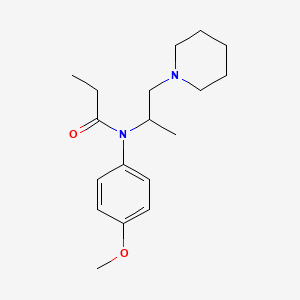
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
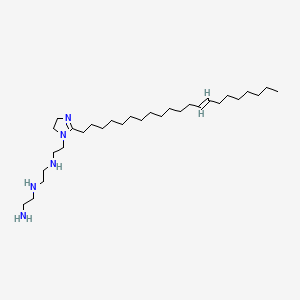
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)

